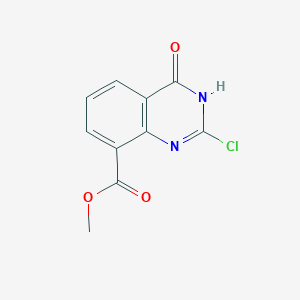

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the reaction of 2-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the quinazoline ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Major Products Formed

Substitution Products: Amino and thiol derivatives of the quinazoline ring.

Oxidation Products: Quinazoline derivatives with higher oxidation states.

Scientific Research Applications

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid

- 8-Quinazolinecarboxylic acid, 2-chloro-3,4-dihydro-4-oxo-, methyl ester

Uniqueness

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate (C10H7ClN2O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN2O3 |

| Molar Mass | 238.63 g/mol |

| Density | 1.53 g/cm³ (predicted) |

| Boiling Point | 398.2 °C (predicted) |

| pKa | -4.38 (predicted) |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that compounds in the quinazoline family often exhibit significant antibacterial and antifungal activity.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These results suggest that this compound possesses moderate to good antimicrobial activity, making it a candidate for further development in pharmaceutical applications targeting infections caused by resistant strains.

Anticancer Activity

Recent studies have begun to explore the anticancer potential of this compound. Its structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival.

Case Study: Tankyrase Inhibition

A study focused on the inhibition of tankyrase enzymes highlighted the potential of quinazoline derivatives as selective inhibitors. This compound was evaluated alongside other derivatives for its ability to inhibit tankyrase activity, which is implicated in cancer progression.

Findings:

- The compound demonstrated competitive inhibition against tankyrase with an IC50 value indicative of effective enzyme inhibition.

- Structural modifications led to variations in potency, suggesting avenues for optimization in drug design.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within microbial cells or cancer cells. The presence of the chloro and carboxylate groups may enhance binding affinity and specificity towards target sites.

Proposed Mechanisms:

- Enzyme Inhibition : Compounds like this compound may act as competitive inhibitors by mimicking substrate structures.

- Cell Membrane Disruption : Antimicrobial action may also involve disruption of bacterial cell membranes, leading to cell lysis.

Properties

IUPAC Name |

methyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-9(15)6-4-2-3-5-7(6)12-10(11)13-8(5)14/h2-4H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAQEPVQTTVEQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.